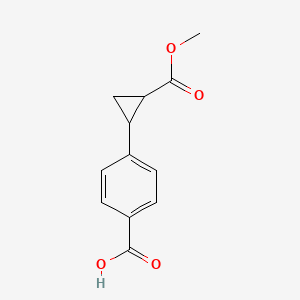

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is an organic compound with the molecular formula C12H12O4 It is characterized by a cyclopropyl group attached to a benzoic acid moiety, with a methoxycarbonyl substituent on the cyclopropyl ring

Mécanisme D'action

Mode of Action

It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura cross-coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in these pathways and their downstream effects would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid . For instance, the success of SM coupling reactions, in which the compound may participate, depends on exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemical species.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative followed by esterification. One common method is the reaction of 4-bromobenzoic acid with ethyl diazoacetate in the presence of a transition metal catalyst to form the cyclopropyl derivative. Subsequent hydrolysis and esterification yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halo, or other substituted derivatives.

Applications De Recherche Scientifique

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-(Methoxycarbonyl)cyclopropyl)phenol

- 4-(2-(Methoxycarbonyl)cyclopropyl)aniline

- 4-(2-(Methoxycarbonyl)cyclopropyl)benzaldehyde

Uniqueness

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is unique due to the presence of both a cyclopropyl group and a methoxycarbonyl substituent, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Activité Biologique

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is an organic compound with the molecular formula C12H12O4. It features a cyclopropyl group attached to a benzoic acid moiety, with a methoxycarbonyl substituent on the cyclopropyl ring. This compound has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications.

The biological activity of this compound is primarily linked to its ability to participate in Suzuki–Miyaura cross-coupling reactions, which are vital for carbon–carbon bond formation in organic synthesis. This mechanism indicates that the compound may interact with various biomolecules, potentially influencing several biochemical pathways related to cellular processes and signaling.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound, particularly in the treatment of conditions such as osteoarthritis and chronic pain. Research indicates that it may inhibit the proliferation of osteoblasts, which are involved in heterotopic ossification—a pathological condition characterized by abnormal bone growth . In animal models, this compound demonstrated significant efficacy in reducing osteogenesis associated with inflammatory conditions.

Case Studies

- Osteogenesis Inhibition : In a study involving collagen-induced arthritis (CIA) models, administration of 10 mg/kg of this compound significantly reduced histological scores for heterotopic bone formation compared to control groups. The results indicated a dose-dependent response, where higher doses correlated with reduced pathological bone growth .

- Comparison with Existing Treatments : The compound was found to be more effective than traditional treatments such as methotrexate and COX-2 inhibitors (e.g., rofecoxib) in controlling pathological ossification. This suggests its potential as a novel therapeutic agent for managing conditions associated with excessive bone formation .

Summary of Biological Activities

This compound can undergo various chemical transformations:

- Oxidation : Converts to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions, leading to various derivatives.

Environmental Influence on Activity

The efficacy and stability of this compound can be affected by environmental factors such as pH, temperature, and the presence of other chemicals. Understanding these interactions is crucial for optimizing its use in biological applications.

Propriétés

IUPAC Name |

4-(2-methoxycarbonylcyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRLZWCRQCKPSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731263 |

Source

|

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057107-39-7 |

Source

|

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.